Benzyltris(3-phenylpropyl)silane

Description

Contextualizing the Significance of Organosilanes in Modern Chemical Research

Organosilanes are foundational to many modern technologies and scientific advancements. zmsilane.com Their dual functionality, typically comprising an organic functional group and a hydrolyzable silyl (B83357) group, allows them to form stable bonds with both organic polymers and inorganic materials. This unique characteristic is leveraged in the manufacturing of composites, coatings, and adhesives to enhance mechanical strength, durability, and chemical resistance. dakenchem.com

In the realm of synthetic organic chemistry, organosilanes serve as versatile reagents and intermediates. thermofishersci.in They are employed in a variety of chemical transformations, including cross-coupling reactions and reductions, offering a less toxic and more environmentally benign alternative to some traditional organometallic reagents. thermofishersci.inmsu.edu Furthermore, the ability to tailor the organic substituents on the silicon atom allows for the fine-tuning of the compound's physical and chemical properties, leading to applications in fields as diverse as microelectronics, biomedical devices, and personal care products. gelest.com

The silicon-carbon bond, a defining feature of organosilanes, imparts significant thermal and chemical stability to these molecules. zmsilane.com This robustness, combined with the potential for diverse functionalization, continues to drive research into novel organosilane structures and their applications in materials science, catalysis, and medicine.

Structural Framework and Synthetic Considerations for Benzyltris(3-phenylpropyl)silane

Structural Framework

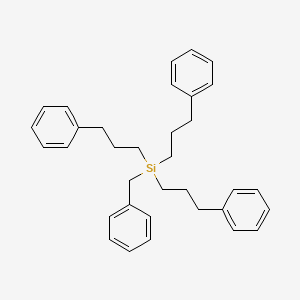

This compound is a tetraorganosilane, meaning the central silicon atom is bonded to four organic substituents. Its structure, as implied by its name, consists of:

A central silicon (Si) atom.

One benzyl (B1604629) group (-CH2C6H5) attached to the silicon atom.

Three 3-phenylpropyl groups (-CH2CH2CH2C6H5) also attached to the silicon atom.

The presence of both benzyl and phenylpropyl groups suggests a molecule with significant hydrophobic character due to the abundance of aromatic rings and hydrocarbon chains.

Synthetic Considerations

For instance, one could envision a synthetic pathway starting from benzyltrichlorosilane (B1584516). This would involve the reaction of benzyltrichlorosilane with a Grignard reagent derived from 3-phenylpropyl bromide. The Grignard reagent, 3-phenylpropylmagnesium bromide, would act as a nucleophile, displacing the chloride ions on the silicon atom to form the desired carbon-silicon bonds.

Alternatively, a reaction could be designed starting from tetrachlorosilane (silicon tetrachloride). This would involve a sequential addition of the appropriate Grignard reagents, first one equivalent of benzylmagnesium chloride, followed by three equivalents of 3-phenylpropylmagnesium bromide. Careful control of stoichiometry and reaction conditions would be crucial to achieve the desired product and minimize the formation of side products.

Another potential, albeit less direct, synthetic strategy could involve the hydrosilylation of allylbenzene (B44316) with a suitable benzylsilane (B11955767) derivative containing Si-H bonds. However, this would require a multi-step process to first synthesize the appropriate silane (B1218182) precursor. Given the steric hindrance around the silicon atom, reaction conditions might need to be optimized to ensure complete substitution.

Overview of Academic Research Trajectories for Silane Derivatives with Phenylpropyl and Benzyl Moieties

Phenylpropyl Silanes: Research on silanes bearing phenylpropyl groups often explores their use in surface modification and as stationary phases in chromatography. The phenylpropyl group can impart unique selectivity in chromatographic separations due to π-π interactions with aromatic analytes. Additionally, these silanes are investigated for creating hydrophobic surfaces on various substrates.

Benzyl Silanes: Benzylsilanes have been a subject of interest in synthetic organic chemistry. organic-chemistry.org The benzyl-silicon bond can be cleaved under specific conditions, making benzylsilanes useful as masked benzyl anions or as precursors for other functional groups. organic-chemistry.org Research has also explored the synthesis of sterically hindered benzylsilanes and their potential applications in catalysis and materials science. nsf.govresearchgate.net The synthesis of benzylsilanes has been achieved through various methods, including the reaction of silyl anions with benzyl halides and the coupling of benzyl halides with silyl halides in the presence of a reducing agent. nsf.gov

The apparent lack of specific research on this compound itself may suggest that the combination of these particular moieties has not yet been identified for a specific application that would warrant detailed investigation. It is possible that the compound is primarily of interest as a chemical intermediate or as part of a larger chemical library for screening purposes. The commercial availability of the compound, albeit as a "rare" chemical without extensive analytical data, supports this notion. Future research may yet uncover unique properties or applications for this specific molecular architecture.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18759-03-0 |

| Molecular Formula | C34H40Si uni.lu |

| Molecular Weight | 476.78 g/mol |

| Monoisotopic Mass | 476.28992 Da uni.lu |

Table 2: Constituent Moieties of this compound

| Moiety | Chemical Formula | Key Features |

| Benzyl Group | -CH2C6H5 | Aromatic ring provides potential for π-π interactions. |

| 3-Phenylpropyl Group | -CH2CH2CH2C6H5 | Aromatic ring and a three-carbon alkyl chain, contributing to hydrophobicity and flexibility. |

Structure

3D Structure

Properties

CAS No. |

18759-03-0 |

|---|---|

Molecular Formula |

C34H40Si |

Molecular Weight |

476.8 g/mol |

IUPAC Name |

benzyl-tris(3-phenylpropyl)silane |

InChI |

InChI=1S/C34H40Si/c1-5-16-31(17-6-1)24-13-27-35(30-34-22-11-4-12-23-34,28-14-25-32-18-7-2-8-19-32)29-15-26-33-20-9-3-10-21-33/h1-12,16-23H,13-15,24-30H2 |

InChI Key |

FMNDOOUQCILDPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC[Si](CCCC2=CC=CC=C2)(CCCC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Benzyltris 3 Phenylpropyl Silane

Fundamental Reaction Pathways in Organosilane Chemistry

The reactivity of organosilanes is fundamentally dictated by the nature of the silicon-carbon (Si-C) and silicon-substituent bonds. For Benzyltris(3-phenylpropyl)silane, the key reactive sites are the Si-C bonds, particularly the benzylic silicon-carbon bond.

Hydrolysis and Condensation Mechanisms Leading to Silanol (B1196071) and Siloxane Formation

While tetraorganosilanes like this compound, which lack a hydrolyzable group (e.g., alkoxy or halogen), are generally resistant to direct hydrolysis, the principles of silanol and siloxane formation are central to organosilane chemistry. researchgate.net Should a derivative of this compound containing a hydrolyzable group be considered, its hydrolysis would proceed via nucleophilic attack on the silicon atom. nih.gov

The mechanism of hydrolysis is highly dependent on the pH of the reaction medium. nih.gov In acidic conditions, the reaction is initiated by the protonation of the leaving group, making the silicon center more electrophilic and susceptible to attack by water. nih.gov Conversely, under basic conditions, the reaction proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, often through a pentacoordinate transition state. nih.gov

The rate of hydrolysis is significantly influenced by steric hindrance around the silicon atom. For sterically hindered silanes, the rate of hydrolysis is generally slower. taylorfrancis.com This is due to the bulky organic groups impeding the approach of the nucleophile to the silicon center. For instance, studies on vinyltrialkoxysilanes have shown that increasing the steric bulk of the alkoxy group decreases the rate of base-catalyzed hydrolysis. taylorfrancis.com

The subsequent condensation of the resulting silanols to form siloxanes is also a critical process. This reaction can be catalyzed by both acids and bases and involves the formation of a siloxane bond (Si-O-Si) with the elimination of a water molecule. researchgate.net The rate of condensation is also affected by steric factors, with bulkier substituents on the silicon atom slowing down the reaction.

Table 1: Relative Hydrolysis Rates of Vinyltrialkoxysilanes with Varying Steric Hindrance

| Alkoxy Group | Relative Rate of Hydrolysis |

| Methoxy (B1213986) | High |

| Ethoxy | Moderate |

| 1-Propoxy | Low |

| 2-Propoxy | Very Low |

| Data adapted from studies on analogous sterically hindered silanes and is intended to illustrate the general trend. taylorfrancis.com |

Examination of Carbon-Silicon Bond Cleavage Reactions

The cleavage of the carbon-silicon bond is a key reaction for organosilanes. In the case of this compound, the benzyl-silicon bond is the most susceptible to cleavage due to the stability of the resulting benzyl (B1604629) anion or radical.

Cleavage of the C-Si bond can be initiated by various reagents and conditions. In the presence of strong acids, protodesilylation can occur, where a proton replaces the silyl (B83357) group. cmu.edu This reaction is particularly facile for benzylsilanes. The mechanism involves the protonation of the aromatic ring, followed by the elimination of the silyl group.

Base-induced cleavage of the C-Si bond is also possible, especially with activating groups on the silicon or carbon. For benzylsilanes, cleavage can be facilitated by a nucleophilic attack on the silicon atom, leading to the formation of a benzyl carbanion. cmu.edu

Recent research has also explored enzymatic cleavage of Si-C bonds. While still an emerging field, engineered enzymes have shown the ability to break these bonds in certain siloxanes, suggesting potential future pathways for the controlled degradation of organosilanes. mdpi.com

Catalytic Transformations Involving this compound

Organosilanes are versatile substrates and reagents in a variety of catalytic transformations, primarily driven by the reactivity of the C-Si bond.

Role as a Substrate or Component in Organometallic Catalysis

This compound can serve as a substrate in various organometallic catalytic reactions. The benzyl group can be transferred to other molecules in cross-coupling reactions, making it a valuable building block in organic synthesis. The bulky 3-phenylpropyl groups would likely influence the reactivity and selectivity of these transformations due to steric effects.

Cross-Coupling Reactivity Facilitated by the Silane (B1218182) Moiety

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and organosilanes have emerged as important coupling partners. The Hiyama cross-coupling, for example, involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source. cmu.edu

For a tetraorganosilane like this compound, the benzyl group would be the most likely to participate in cross-coupling. The reaction would proceed through a catalytic cycle involving oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation of the benzyl group from the silicon to the palladium center, and finally reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

The efficiency of the transmetalation step is crucial and is often the rate-determining step. The use of an activator, such as fluoride ions, is often necessary to facilitate this step by forming a more nucleophilic pentacoordinate silicate (B1173343) species. taylorfrancis.com

Table 2: Representative Catalyst Systems for Cross-Coupling of Organosilanes

| Catalyst System | Electrophile | Nucleophile (Organosilane type) | Typical Conditions |

| Pd(OAc)₂ / SPhos | Aryl Bromide | Aryl- or Benzylsilane (B11955767) | Fluoride activator (e.g., TBAF), Toluene, 100 °C |

| [PdCl(allyl)]₂ / cataCXium® A | Aryl Chloride | Aryl- or Benzylsilane | Fluoride activator (e.g., CsF), Dioxane, 120 °C |

| Pd₂ (dba)₃ / XPhos | Aryl Triflate | Aryl- or Benzylsilane | Fluoride activator (e.g., TASF), THF, 80 °C |

| This table presents general catalyst systems for analogous cross-coupling reactions and is not specific to this compound. |

Free Radical Reactions and Reductions Involving Silicon-Based Species

Organosilanes can participate in free radical reactions, although they are generally less reactive as radical hydrogen donors compared to organotin compounds. The Si-C bond can undergo homolytic cleavage under certain conditions, such as photolysis or in the presence of a radical initiator, to generate a silyl radical and a carbon-centered radical.

For this compound, the benzyl-silicon bond would be the most prone to homolytic cleavage due to the resonance stabilization of the resulting benzyl radical. The generated silyl radical, •Si(CH₂CH₂CH₂Ph)₃, could then participate in various radical chain processes.

While not possessing a Si-H bond for traditional reductions, the cleavage of the Si-C bond can be part of a reductive process. For instance, reductive desilylation can be achieved under specific conditions, effectively replacing the silyl group with a hydrogen atom.

Electrophilic and Nucleophilic Activation of the Silicon Center

The reactivity of organosilanes is profoundly influenced by the nature of the substituents attached to the silicon atom. In the case of this compound, the silicon center is sterically hindered by one benzyl group and three 3-phenylpropyl groups. This steric bulk is expected to play a significant role in its reactivity, particularly in reactions involving nucleophilic or electrophilic attack at the silicon atom.

The activation of silicon centers is a critical step in many synthetic transformations. Fluoride ions are well-known for their high affinity for silicon, forming strong Si-F bonds and thereby facilitating the cleavage of Si-C or Si-H bonds. Similarly, strong bases can deprotonate groups attached to silicon or directly attack the silicon center, leading to its activation.

Fluoride-Mediated Activation:

The activation of this compound by fluoride sources, such as tetrabutylammonium (B224687) fluoride (TBAF), is anticipated to proceed via the formation of a hypervalent silicon species. The large phenylpropyl and benzyl groups would sterically hinder the approach of the fluoride ion. However, the strong nucleophilicity of fluoride could overcome this barrier, leading to a pentacoordinate silicate intermediate. The stability and subsequent reactivity of this intermediate would be influenced by the electronic nature of the substituents. The benzyl group, with its electron-withdrawing phenyl ring, could influence the electronic environment at the silicon center.

The C–F bond is the most robust carbon–halogen bond, and its low reactivity makes it inert under many reaction conditions. nih.govsemanticscholar.org However, there is growing interest in C–F bond activation, using organic bound fluoride as a leaving group in substitution reactions. nih.govsemanticscholar.org This reactivity often relies on protic activation driven by the ability of organic fluoride to form hydrogen bonds. nih.gov

Activation with Strong Bases:

Strong bases, such as organolithium reagents or alkali metal amides, could potentially activate this compound in several ways. One possibility is the deprotonation of the benzylic methylene (B1212753) protons, generating a carbanion stabilized by the adjacent phenyl ring and the silicon atom. This would create a nucleophilic center that could participate in subsequent reactions. Alternatively, a sufficiently strong and sterically unhindered base might directly attack the silicon atom, leading to a pentacoordinate intermediate, similar to fluoride activation. The steric hindrance posed by the three 3-phenylpropyl groups would likely make this a challenging transformation.

The hydrolysis of silanes is influenced by steric and inductive factors. mdpi.com Electron-donating substituents tend to increase the rate of hydrolysis in acidic media and decrease it in basic media, and the reverse is true for electron-withdrawing groups. mdpi.com

While this compound itself is not a silylated alkenol, it could be a precursor to such a molecule or be used in reactions involving them. Electrophilic cyclization of silylated alkenols is a powerful method for the synthesis of heterocyclic compounds. In a hypothetical scenario where a derivative of this compound contains a tethered alcohol and an alkene, an intramolecular electrophilic cyclization could be envisioned.

The reaction would likely be initiated by a Lewis acid or a protic acid, which would activate the alkene towards nucleophilic attack by the tethered hydroxyl group. The bulky tris(3-phenylpropyl)silyl group would exert significant steric influence on the transition state of the cyclization, potentially controlling the stereochemical outcome of the reaction. The stability of the resulting carbocation intermediate would also be a key factor.

The Prins reaction and its variants are valuable carbon-carbon bond-forming reactions for the synthesis of cyclic ethers and amines. The use of organosilanes in these reactions, known as Silyl-Prins and Silyl-Aza-Prins cyclizations, offers several advantages, including enhanced reaction rates and selectivities. beilstein-journals.orgnih.gov

Silyl-Prins Cyclization:

In a hypothetical Silyl-Prins reaction involving a derivative of this compound (e.g., an allylic or vinylic silane), the bulky silyl group would play a crucial role. The reaction is typically initiated by a Lewis acid, which activates an aldehyde or ketone towards nucleophilic attack by the alkene of the silyl-alkene. beilstein-journals.orgnih.gov This forms an oxocarbenium ion, which then undergoes intramolecular cyclization. The silyl group stabilizes the resulting carbocation intermediate through the β-silicon effect. The steric bulk of the Benzyltris(3-phenylpropyl)silyl group would likely influence the facial selectivity of the initial attack on the carbonyl and the stereochemistry of the subsequent cyclization. The nature of the Lewis acid can also determine the reaction pathway. nih.gov

Silyl-Aza-Prins Cyclization:

The Silyl-Aza-Prins cyclization is analogous to the Silyl-Prins reaction but forms nitrogen-containing heterocycles. uva.es It involves the reaction of a silyl-alkene with an imine or an iminium ion. Again, in a hypothetical reaction with a derivative of this compound, the steric and electronic properties of the silyl group would be critical in controlling the reactivity and stereoselectivity of the cyclization. Iron(III) salts have been shown to be effective and sustainable catalysts for this type of reaction. uva.es

Exploration of Reaction Kinetics and Thermodynamics in Silane Transformations

Due to the absence of experimental data for this compound, a quantitative discussion of its reaction kinetics and thermodynamics is not possible. However, general principles of silane chemistry allow for a qualitative prediction of the factors that would govern these parameters.

Reaction Kinetics:

The rates of reactions involving this compound would be heavily influenced by steric hindrance. The large 3-phenylpropyl groups would significantly slow down reactions that require nucleophilic attack at the silicon center. The rate of hydrolysis, for instance, is known to be affected by steric factors. mdpi.com The kinetics of Silyl-Prins or Silyl-Aza-Prins cyclizations would depend on the rate of formation of the key oxocarbenium or iminium ion intermediate and the subsequent cyclization step. The electronic nature of the benzyl group could also play a role, potentially influencing the stability of charged intermediates and transition states.

Thermodynamics:

The thermodynamic favorability of reactions involving this compound would be determined by the relative stabilities of the reactants, intermediates, and products. The formation of strong Si-O or Si-F bonds is a powerful thermodynamic driving force in many silane reactions. In cyclization reactions, the strain of the newly formed ring would be a key thermodynamic consideration. The release of ring strain or the formation of a thermodynamically stable heterocyclic product would favor the reaction.

Data Tables:

As there is no specific experimental data available in the public domain for this compound, it is not possible to provide data tables for its reaction kinetics or thermodynamics.

Advanced Spectroscopic and Analytical Characterization of Benzyltris 3 Phenylpropyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of Benzyltris(3-phenylpropyl)silane by providing detailed information about the hydrogen, carbon, and silicon atomic nuclei and their chemical environments.

¹H and ¹³C NMR Analysis for Organic Moiety Connectivity

The ¹H and ¹³C NMR spectra are fundamental for mapping the organic portions of the molecule, which include one benzyl (B1604629) group and three identical 3-phenylpropyl groups attached to the central silicon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in each group. Protons on the aromatic rings of the benzyl and phenylpropyl groups would appear in the downfield region (typically δ 7.0-7.3 ppm). The benzylic methylene (B1212753) protons (-Si-CH₂-Ph) would likely resonate as a singlet, while the aliphatic protons of the three phenylpropyl chains would present as a set of coupled multiplets corresponding to the -Si-CH₂-, -CH₂-, and -CH₂-Ph protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The aromatic carbons would generate multiple signals in the δ 125-140 ppm range. The benzylic methylene carbon and the three carbons of the phenylpropyl chains would be observed in the aliphatic region of the spectrum. The symmetry of the three phenylpropyl groups would result in a simplified spectrum, with only one set of signals for these substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts The following data is predictive and based on analogous structures, as specific experimental data for this compound is not publicly available.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Si-C H₂-Ph (benzyl) | ~2.2 | ~25 |

| Aromatic C-H (benzyl) | 7.0-7.3 | 125-139 |

| Si-C H₂-CH₂-CH₂-Ph | ~0.8 (triplet) | ~15 |

| Si-CH₂-C H₂-CH₂-Ph | ~1.6 (multiplet) | ~25 |

| Si-CH₂-CH₂-C H₂-Ph | ~2.6 (triplet) | ~36 |

²⁹Si NMR Spectroscopy for Insights into the Silicon Environment

²⁹Si NMR spectroscopy is a specialized technique that directly probes the silicon atom, offering critical information about its coordination and electronic environment. For this compound, a tetraorganosilane, the ²⁹Si NMR spectrum is expected to display a single resonance. The chemical shift of this signal would be indicative of a tetracoordinate silicon atom bonded to four carbon atoms. This technique is highly sensitive to the nature of the substituents on the silicon, and the specific chemical shift would confirm the alkyl/aryl nature of the attached groups.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity within the propyl chains of the 3-phenylpropyl groups, showing correlations between the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link each proton signal to its corresponding carbon atom, for instance, confirming the assignment of the various methylene groups in the structure.

Mass Spectrometry Techniques for Molecular and Fragment Identification

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be expected to yield a molecular ion peak corresponding to its calculated exact mass, confirming the elemental composition of C₃₄H₄₀Si.

Predicted HRMS Data This data is calculated based on the molecular formula.

| Formula | Adduct | Calculated m/z |

|---|---|---|

| C₃₄H₄₀Si | [M+H]⁺ | 477.2972 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a spectrum of its fragment ions. This technique is invaluable for probing the structure of the molecule by revealing its weakest bonds and most stable fragments.

For this compound, key fragmentation pathways would likely involve:

Benzylic Cleavage: Loss of a benzyl radical (•CH₂Ph) or a benzyl cation ([CH₂Ph]⁺, m/z 91), which is a very common and stable fragment in mass spectrometry.

Loss of a Phenylpropyl Group: Cleavage of a silicon-carbon bond to lose a 3-phenylpropyl radical or cation.

Cleavage within the Propyl Chain: Fragmentation of the C-C bonds within the phenylpropyl chains.

Rearrangements: Formation of stable ions through rearrangement, such as the tropylium (B1234903) ion from the benzyl group.

Predicted Key Fragment Ions in MS/MS The following fragments are predicted based on the principles of mass spectrometry.

| Predicted m/z | Identity of Fragment |

|---|---|

| 385 | [M - CH₂Ph]⁺ |

| 355 | [M - C₉H₁₁]⁺ |

Ion Mobility Spectrometry (IMS) for Conformational and Collision Cross Section Analysis

Ion Mobility Spectrometry (IMS) offers valuable insights into the gas-phase structure and conformational flexibility of molecules like this compound. In IMS, ions are separated based on their size, shape, and charge as they drift through a buffer gas under the influence of a weak electric field. This allows for the determination of the ion's rotationally averaged collision cross section (CCS), which is a key parameter reflecting its three-dimensional structure.

For a molecule with the structural complexity of this compound, with its central silicon atom, a benzyl group, and three flexible 3-phenylpropyl chains, multiple conformers are expected to exist in the gas phase. These conformers, differing in the spatial arrangement of the flexible side chains, would likely exhibit distinct drift times in an IMS experiment, potentially appearing as separate peaks or a broadened peak in the ion mobilogram.

Theoretical calculations, often performed alongside experimental measurements, can predict the CCS values for different potential conformers. By comparing the experimentally measured CCS with these theoretical values, it is possible to infer the dominant gas-phase conformations of this compound. The flexibility of the propyl chains and the steric hindrance between the bulky phenyl groups are expected to be the primary determinants of the observed conformers.

Table 1: Hypothetical Ion Mobility Spectrometry Data for this compound

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| Collision Cross Section (CCS) | Multiple values expected | Each value corresponds to a different stable gas-phase conformer. |

| Ion Mobilogram | May show multiple peaks or a single broadened peak | Indicates the presence of one or more conformers and the energy barrier for their interconversion. |

| Conformational Analysis | Flexible (open) vs. Compact (folded) structures | The arrangement of the three 3-phenylpropyl chains will significantly influence the CCS. |

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding framework within a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum reveals the presence of specific functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to its aromatic and aliphatic C-H bonds, the C=C bonds of the phenyl rings, and the Si-C bonds.

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the propyl chains and the benzyl CH₂ group would appear at lower wavenumbers, generally between 3000 and 2850 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings would produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. The Si-C bond, a key structural feature, would exhibit a characteristic stretching vibration, though its intensity can vary.

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Rings) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Propyl & Benzyl CH₂) |

| 1605 - 1585, 1500 - 1450 | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | CH₂ Scissoring/Bending | Propyl & Benzyl Groups |

| ~1250 - 1100 | Si-CH₂ Stretch | Silicon-Carbon Framework |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the silicon-carbon backbone and the aromatic rings of this compound.

A prominent feature in the Raman spectrum would be the symmetric "ring-breathing" vibration of the phenyl groups, which typically gives a strong, sharp peak around 1000 cm⁻¹. The symmetric Si-C stretching vibrations would also be Raman active and provide direct information about the central silicon framework. The aromatic C-H and aliphatic C-H stretching vibrations would also be visible in the Raman spectrum, complementing the data obtained from IR spectroscopy.

Table 3: Predicted Key Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Structural Unit |

|---|---|---|

| 3100 - 3000 | C-H Symmetric Stretch | Aromatic (Phenyl Rings) |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1000 | Symmetric Ring Breathing | Phenyl Rings |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the atomic and molecular structure of crystalline materials.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure. This technique would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

The silicon atom is expected to have a tetrahedral geometry, bonded to the benzyl group and the three 3-phenylpropyl chains. The analysis would reveal the exact conformation of the flexible propyl chains in the crystalline state and how the molecules pack together in the crystal lattice. Intermolecular interactions, such as van der Waals forces and potential weak C-H···π interactions between the phenyl rings of adjacent molecules, would also be elucidated.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value/Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the crystal. |

| Si-C Bond Lengths | ~1.85 - 1.90 Å | Provides precise measurement of the core structural bonds. |

| C-Si-C Bond Angles | ~109.5° (Tetrahedral) | Confirms the geometry around the central silicon atom. |

| Molecular Conformation | "Propeller-like" or other | Reveals the 3D arrangement of the phenylpropyl and benzyl groups. |

| Packing Motif | e.g., Herringbone, π-stacking | Describes how molecules are arranged in the solid state. |

For a bulk, polycrystalline sample of this compound, powder X-ray diffraction (PXRD) is employed. In this technique, a monochromatic X-ray beam is directed at the powdered sample, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), is recorded.

The resulting PXRD pattern serves as a fingerprint for the crystalline phase of the material. Sharp, well-defined peaks in the pattern indicate a highly crystalline material, while a broad, featureless pattern would suggest an amorphous solid. PXRD is crucial for assessing the phase purity of a synthesized batch of this compound and can be used to identify different crystalline forms (polymorphs) if they exist. The pattern can also be indexed to determine the unit cell parameters of the crystal lattice.

Other Advanced Analytical Techniques for Purity and Composition

The definitive structural elucidation and purity assessment of complex organosilane molecules such as this compound necessitates the use of sophisticated analytical methodologies beyond standard spectroscopic techniques. The combination of chromatographic separation with mass spectrometry and elemental analysis provides an orthogonal approach, offering comprehensive data on molecular integrity, impurity profiles, and stoichiometric accuracy. These methods are indispensable for quality control in synthesis and for the detailed characterization required in advanced materials research.

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatography coupled with mass spectrometry is a cornerstone technique for separating complex mixtures and identifying individual components. dss.go.th For a molecule like this compound, which possesses moderate volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool. thermofishersci.in In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint. dss.go.th

The analysis of a synthesized batch of this compound via GC-MS allows for a precise determination of its purity. The primary peak in the resulting chromatogram corresponds to the target compound, and its peak area relative to the total area of all detected peaks provides a quantitative measure of purity.

Furthermore, GC-MS is crucial for identifying and quantifying impurities that may arise from the synthesis process. Hypothetical impurities could include incompletely substituted silane (B1218182) precursors, such as Benzylchloro-bis(3-phenylpropyl)silane, or by-products from side reactions, like 1,6-diphenylhexane, formed from the coupling of the phenylpropyl Grignard reagent. Each of these potential impurities would exhibit a distinct retention time and mass spectrum, enabling their unambiguous identification.

The electron ionization (EI) mass spectrum of this compound itself would be expected to show a characteristic fragmentation pattern. While the molecular ion peak (M⁺) at m/z 490.7 would confirm the molecular weight, other significant fragments would arise from the cleavage of the silicon-carbon bonds. Key expected fragments would include the loss of a benzyl group ([M-91]⁺) and the loss of a 3-phenylpropyl group ([M-119]⁺), providing definitive structural confirmation.

Table 1: Hypothetical GC-MS Data for the Analysis of this compound

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |

| 1,6-Diphenylhexane | 18.5 | 105, 91 | Impurity |

| This compound | 25.2 | 490 (M⁺), 399, 371, 91 | Target Compound |

| Benzylchloro-bis(3-phenylpropyl)silane | 22.8 | 408 (M⁺), 317, 289, 91 | Impurity |

This table presents hypothetical data for illustrative purposes.

For less volatile or thermally sensitive organosilanes, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a viable alternative. diva-portal.org

Elemental Analysis (CHNSi) for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For organosilicon compounds, the analysis is extended to include silicon (Si). This method provides an essential check on the empirical formula of a newly synthesized compound, verifying its stoichiometric integrity.

The procedure involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and SiO₂ after specific conversion) are separated and quantified by a detector. The results are then compared against the theoretical percentages calculated from the compound's proposed chemical formula.

For this compound, with a chemical formula of C₃₄H₄₂Si, the theoretical elemental composition can be calculated with high precision. A close agreement between the experimentally determined percentages and the theoretical values provides strong evidence that the correct compound has been synthesized with a high degree of purity. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | 83.19 | 83.25 |

| Hydrogen (H) | 8.62 | 8.68 |

| Silicon (Si) | 5.72 | 5.65 |

This table presents hypothetical experimental data that falls within acceptable error margins for stoichiometric verification.

This technique is a critical component of a comprehensive characterization workflow, ensuring that the empirical formula aligns with the structure determined by spectroscopic methods.

Computational Chemistry and Theoretical Modeling of Benzyltris 3 Phenylpropyl Silane

The Uncharted Territory of Quantum Chemical Calculations

A deep dive into the electronic structure and reactivity of Benzyltris(3-phenylpropyl)silane would necessitate a series of quantum chemical calculations, which are currently unavailable in the scientific literature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) would be a powerful tool to investigate the molecular geometry and orbital interactions of this compound. Such studies would provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation. Furthermore, an analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be crucial in understanding its potential for chemical reactions. At present, no such DFT studies have been published.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. This information would be instrumental in characterizing the compound and understanding its structural features. However, no such predictive data from dedicated computational studies are currently available.

Analysis of Bond Dissociation Energies and Reaction Energetics

Understanding the stability of this compound requires an analysis of its bond dissociation energies. This would reveal which chemical bonds are most likely to break and participate in reactions. Additionally, calculating the energetics of potential reactions would provide insight into the compound's reactivity and the feasibility of various chemical transformations. This critical information remains uninvestigated in the available literature.

The Unexplored Dynamics: Molecular Dynamics (MD) Simulations

To comprehend the behavior of this compound in a more realistic, dynamic environment, Molecular Dynamics (MD) simulations would be essential.

Investigation of Solution-Phase Behavior and Intermolecular Interactions

MD simulations could model how this compound behaves in different solvents and how it interacts with other molecules. This is crucial for understanding its solubility, aggregation properties, and potential applications in various chemical processes. This area of research for this specific compound is yet to be explored.

Exploration of Dynamic Properties Relevant to Reactivity

The conformational flexibility of the four phenylpropyl chains and the benzyl (B1604629) group attached to the central silicon atom is a key aspect of the molecule's character. MD simulations could track the dynamic movements and conformational changes of these groups over time, providing insights into how its shape influences its reactivity. This level of detailed dynamic analysis is not present in the current body of scientific work.

Reaction Pathway Exploration and Transition State Analysis

Computational chemistry offers powerful tools to map out the potential chemical transformations of this compound, identifying the most likely routes and the energy barriers associated with them.

The exploration of reaction mechanisms for this compound would typically employ quantum mechanical methods, with Density Functional Theory (DFT) being a common choice for its balance of accuracy and computational cost. These calculations can model the potential energy surface of a reaction, identifying reactants, products, and crucial intermediates and transition states.

For instance, a hypothetical hydrolysis of this compound, a key reaction for many organosilanes, could be modeled. The reaction would likely proceed through a pentacoordinate silicon intermediate, and computational methods can elucidate the energetics of this pathway. mdpi.comchemscene.com The reaction can be generalized as:

R3Si-R' + H2O → R3Si-OH + R'-H

In the case of this compound, the cleavage of either a silicon-benzyl or a silicon-phenylpropyl bond could be investigated. Theoretical calculations would determine the activation energy for each potential cleavage, indicating the most probable reaction pathway.

Table 1: Hypothetical Calculated Activation Energies for Hydrolysis of this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Si-Benzyl Cleavage | Pentacoordinate Si with H₂O | 25.3 |

| Si-Phenylpropyl Cleavage | Pentacoordinate Si with H₂O | 32.8 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of computational studies.

The lower hypothetical activation energy for the Si-Benzyl cleavage suggests that this would be the kinetically favored pathway. The transition state geometry, also obtainable from these calculations, would reveal the precise arrangement of atoms at the peak of the energy barrier. researchgate.net

Computational models are instrumental in predicting the selectivity of reactions. For a molecule with multiple reactive sites like this compound, understanding where a reaction will occur (regioselectivity) and the spatial arrangement of the products (stereoselectivity) is crucial.

Consider a hypothetical functionalization reaction, such as electrophilic aromatic substitution on one of the phenyl rings. Computational models can calculate the electron density at various positions on the benzyl and phenylpropyl groups. The positions with the highest electron density would be the most likely sites for electrophilic attack.

Furthermore, if a reaction creates a new chiral center, computational models can predict which stereoisomer will be preferentially formed. This is achieved by calculating the energies of the different diastereomeric transition states. The pathway with the lower energy transition state will be the major one, leading to a specific stereoisomer. For example, in a hypothetical asymmetric reduction of a carbonyl group that might be introduced onto one of the phenylpropyl chains, the transition state energies for the formation of the R and S alcohols could be calculated to predict the diastereomeric excess.

Structure-Reactivity and Structure-Function Relationship Studies

A primary goal of computational chemistry is to establish a clear link between the molecular structure of a compound and its chemical reactivity and functional properties.

While experimental data for this compound is scarce, computational studies can provide a theoretical framework to interpret potential future experimental findings. For example, calculated properties such as bond dissociation energies, atomic charges, and molecular orbital energies can be correlated with experimental observations of thermal stability, polarity, and spectroscopic characteristics.

Table 2: Hypothetical Calculated Structural and Electronic Properties of this compound

| Property | Value | Implication |

| Si-C (benzyl) Bond Length | 1.89 Å | Indicates a standard single bond. |

| Si-C (phenylpropyl) Bond Length | 1.91 Å | Slightly longer, suggesting it may be weaker. |

| Mulliken Charge on Si | +0.75 e | Indicates a significant partial positive charge. |

| HOMO-LUMO Gap | 5.2 eV | Suggests high electronic stability. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of computational studies.

These theoretical values can serve as benchmarks. For instance, if experiments show that thermal decomposition primarily involves the loss of the benzyl group, this would align with the hypothetically weaker Si-C (benzyl) bond. The large HOMO-LUMO gap suggests that the molecule would be relatively stable and not easily oxidized or reduced.

One of the most powerful applications of computational modeling is the in silico design of new molecules with desired properties, which can significantly reduce the need for extensive trial-and-error synthesis and testing.

Based on the computational understanding of this compound, new derivatives could be designed. For example, to enhance its thermal stability, one might computationally explore the effect of substituting the phenyl groups with more electron-withdrawing or bulkier groups. To modify its reactivity, functional groups could be introduced at specific positions on the aromatic rings, with computational models predicting how these modifications would alter the electronic structure and reaction barriers.

For instance, if the goal is to create a derivative that is more susceptible to nucleophilic attack at the silicon center, computational screening could be used to evaluate various electron-withdrawing substituents on the phenyl rings. The models would predict the impact of these substituents on the partial positive charge on the silicon atom and the energy barrier for a model nucleophilic substitution reaction. This approach allows for the rapid evaluation of numerous candidate structures, prioritizing the most promising ones for synthesis.

Advanced Applications and Functionalization of Benzyltris 3 Phenylpropyl Silane in Materials Science and Beyond

Role as Adhesion Promoters and Coupling Agents in Hybrid Materials

Benzyltris(3-phenylpropyl)silane, by virtue of its molecular structure, is positioned to function as a critical intermediary in the creation of advanced composite materials. Silane (B1218182) coupling agents are a class of organosilicon compounds that facilitate the bonding of dissimilar materials, specifically organic polymers to inorganic substrates or fillers. shinetsusilicone-global.com The performance and durability of composite materials, such as fiber-reinforced plastics, are heavily dependent on the strength and stability of the interface between the organic resin matrix and the inorganic reinforcement. nih.govresearchgate.net Silane coupling agents create a chemical bridge at this interface, improving key properties like mechanical strength, water resistance, and thermal stability. shinetsusilicone-global.com

Interfacial Chemistry in Composites with Inorganic Substrates and Fillers

The effectiveness of a silane coupling agent is rooted in its dual-reactivity. researchgate.net A general silane coupling agent molecule has the structure YRSiX₃, where 'X' represents a hydrolyzable group (like an alkoxy group) and 'Y' is an organofunctional group that is compatible with or reactive towards an organic polymer matrix. nih.gov

The process of creating a bond with an inorganic surface, such as glass, silica (B1680970), or metal oxides, involves several steps:

Hydrolysis: The hydrolyzable groups on the silicon atom react with water to form reactive silanol (B1196071) groups (Si-OH).

Hydrogen Bonding: These silanol groups then form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate.

Condensation: Upon heating or drying, a condensation reaction occurs, eliminating water and forming stable, covalent siloxane bonds (Si-O-Si) between the silane and the inorganic substrate. silicorex.com

In the case of this compound, the silicon atom is bonded to a benzyl (B1604629) group and three 3-phenylpropyl groups. While it lacks traditional hydrolyzable groups like methoxy (B1213986) or ethoxy groups found in common coupling agents, its interaction would rely on different mechanisms or its application in systems where such direct covalent bonding to inorganic oxides via hydrolysis is not the primary goal. However, the fundamental principle of silanes is to act at the interface. Silanes with non-polar organic groups can still adsorb onto surfaces and interact with the polymer matrix, improving compatibility and adhesion through physical interactions (van der Waals forces).

The table below illustrates the general role of silane coupling agents at the interface of a composite material.

| Component | Material Example | Role of Silane Coupling Agent |

| Organic Matrix | Epoxy Resin, Polypropylene | The organofunctional groups on the silane interact with the polymer, ensuring compatibility and enabling stress transfer from the polymer to the filler. nih.gov |

| Inorganic Filler/Substrate | Glass Fibers, Silica, Alumina | The silane's hydrolyzable groups react with hydroxyls on the filler surface to form strong, covalent siloxane bonds. nih.govsilicorex.com |

| Interface | The region between matrix and filler | The silane acts as a molecular bridge, chemically linking the two dissimilar phases to form a cohesive material. shinetsusilicone-global.com |

Formation of Robust Organic-Inorganic Interfaces

The creation of a durable bond between the organic and inorganic components is crucial for the long-term performance of hybrid materials. nih.gov Silane coupling agents achieve this by forming an "interphase" region, a transitional zone that mediates the stress between the flexible polymer matrix and the rigid inorganic filler. nih.govresearchgate.net

The organic groups of the silane molecule, such as the benzyl and 3-phenylpropyl groups in this compound, are designed to physically entangle with or react into the polymer matrix. This ensures that the two phases are tightly bound. silicorex.com The result is a composite material with significantly improved mechanical properties compared to an untreated equivalent. These improvements are particularly noticeable under adverse conditions, such as high humidity, because the stable siloxane bonds at the inorganic interface prevent water from penetrating and weakening the adhesion between the filler and the resin. silicorex.com This enhanced hydrolytic stability is a key benefit conferred by silane coupling agents. nih.gov

Tailoring Surface Properties through Silanization

Silanization is a powerful and versatile technique for modifying the surface properties of a wide range of materials. The process involves applying a silane to a surface to create a thin, often monomolecular, layer that imparts new functionalities. researchgate.net Depending on the chemical nature of the organic groups attached to the silicon atom, silanization can be used to precisely control properties like wettability, adhesion, and chemical resistance. gelest.com

Hydrophobic and Hydrophilic Surface Modifications

The wettability of a surface is determined by its surface energy. Silanization can drastically alter this property, rendering a naturally hydrophilic (water-attracting) surface hydrophobic (water-repellent), or vice versa.

Hydrophobic Modification: To create a hydrophobic surface, a silane with non-polar organic substituents is used. gelest.comgelest.com this compound is an exemplary agent for this purpose. Its large, non-polar aromatic groups (benzyl and phenylpropyl) form a low-energy, non-polar interphase on the substrate. gelest.com This layer shields the polar groups of the underlying material, such as hydroxyl groups on glass or metal, mitigating hydrogen bonding and preventing water from wetting the surface. gelest.com Such coatings are highly valued for their water-repellent and anti-stiction properties. gelest.com

Hydrophilic Modification: Conversely, to make a surface hydrophilic, a silane containing polar functional groups (e.g., amino, epoxy, or polyethylene (B3416737) glycol) would be chosen. These groups have a high affinity for water, promoting wetting.

The table below summarizes the effect of silane choice on surface properties.

| Desired Surface Property | Required Silane Characteristic | Example Functional Groups | Resulting Interaction with Water |

| Hydrophobicity | Non-polar organic groups | Alkyl, Phenyl, Benzyl | Repels water, high contact angle |

| Hydrophilicity | Polar organic groups | Amino (-NH₂), Hydroxyl (-OH), PEG | Attracts water, low contact angle |

Application in Coatings and Paints

In the formulation of high-performance coatings and paints, silanes are used to improve adhesion and enhance durability. silicorex.com When a coating is applied to an inorganic substrate like metal, glass, or concrete, the silane acts as a coupling agent. shinetsusilicone-global.com It forms a durable chemical link to the substrate while ensuring strong compatibility with the organic binder of the paint.

The use of a hydrophobic silane like this compound can be particularly advantageous. By creating a water-repellent interface, it helps prevent corrosion on metal substrates and reduces water uptake in protective coatings, thereby improving weatherability and resistance to chemical attack. shinetsusilicone-global.comgelest.com Even though the surface becomes highly hydrophobic, it often remains permeable to water vapor, which allows the coating to "breathe" and prevents the buildup of moisture at the interface that could otherwise lead to blistering or delamination. gelest.comgelest.com

Modification of Microparticles and Pigments

Many advanced materials, including composites, adhesives, and inks, incorporate micro- or nanoparticles as fillers or pigments. shinetsusilicone-global.comsilicorex.com The performance of these materials is highly dependent on how well these particles are dispersed within the organic matrix. shinetsusilicone-global.com

Treating the surface of inorganic pigments and fillers (e.g., silica, titanium dioxide) with a silane like this compound is a common strategy to improve their performance. gelest.com The silane treatment transforms the typically hydrophilic particle surface into a hydrophobic and organophilic one. This change in surface chemistry dramatically improves the particles' compatibility with non-polar polymers and solvents. gelest.com

The benefits of this surface modification include:

Improved Dispersion: Prevents particles from agglomerating (clumping together), leading to a more uniform distribution within the matrix. shinetsusilicone-global.com

Enhanced Mechanical Properties: Better dispersion and adhesion lead to more effective load transfer from the matrix to the filler, strengthening the final material. gelest.com

Rheological Control: Reduces the viscosity of the particle-resin mixture, making it easier to process. gelest.com

Improved Color and Stability: In paints and inks, uniform pigment dispersion leads to better color development and stability. gelest.com

Integration into Polymer and Composite Systems

The utility of silane compounds in polymer science is well-established, where they often function as coupling agents, adhesion promoters, or surface modifiers. For this compound, its potential in this domain remains an area for future investigation.

Reinforcement of Polymers and Resins

Currently, there is a lack of specific studies detailing the use of this compound as a reinforcing agent in polymers and resins. In theory, its phenylpropyl groups could enhance interfacial adhesion and compatibility with aromatic polymer matrices, potentially improving the mechanical properties of the resulting composites. However, empirical data from peer-reviewed research to support this hypothesis is not available.

Development of Hyperbranched Polymers and Cross-Linked Networks

The molecular structure of this compound does not inherently lend itself to direct polymerization into hyperbranched structures or as a primary cross-linking agent without prior functionalization. While the benzyl or phenyl groups could be chemically modified to introduce reactive sites for polymerization, no published research outlines such a synthetic pathway or the properties of the resulting materials.

Role in Dielectric and Optical Coatings

The incorporation of bulky, non-polar groups, such as the phenylpropyl substituents in this compound, is a known strategy for creating materials with low dielectric constants. The large free volume introduced by these groups can reduce polarizability and moisture absorption, which are desirable properties for dielectric coatings in microelectronics. Similarly, the aromatic components could influence the refractive index, suggesting a potential role in optical coatings. Nevertheless, specific research demonstrating the application and performance of this compound in these contexts has not been identified.

Emerging Applications in Environmental Remediation

The application of functionalized materials in environmental cleanup is a growing field of research. While silicon-based materials are explored for these purposes, the specific involvement of this compound is not documented.

Development of Functionalized Hybrid Materials for Pollutant Absorption and Degradation

There is no available research on the development of functionalized hybrid materials derived from this compound for the purpose of pollutant absorption or degradation. The hydrophobic nature of the compound suggests a theoretical affinity for non-polar pollutants, but this has not been experimentally verified.

Interactions with Hydrocarbon Pollutants and Activation of Bioremediation Processes

The interaction of this compound with hydrocarbon pollutants and its potential to activate bioremediation processes remains unstudied. While its chemical structure suggests possible interactions with hydrocarbons, there is no scientific evidence to confirm this or its role in enhancing microbial degradation of pollutants.

Advanced Catalytic Systems and Ligand Design

The utility of organosilanes in catalysis is multifaceted, ranging from their role as precursors to silicon-based materials to their direct participation as ligands in transition metal complexes. The specific structure of this compound, characterized by a central silicon atom bonded to a benzyl group and three long-chain phenylpropyl groups, suggests its potential in creating sterically demanding and electronically tunable environments for catalytic applications.

Design of Silicon-Containing Ligands for Transition Metal Catalysis

The design of ligands is a cornerstone of modern catalysis, enabling control over the activity, selectivity, and stability of transition metal catalysts. Silicon-containing ligands, in particular, have garnered attention for their unique electronic and steric properties.

Recent research has demonstrated that the steric bulk of silane ligands can significantly influence the thermodynamics and kinetics of their interaction with transition metal centers. acs.org For instance, studies on the oxidative addition of Si-H bonds to palladium(0) complexes have shown that increased steric hindrance on the silicon atom can disfavor the formation of the resulting silyl (B83357) palladium hydride complexes. acs.org This principle is directly applicable to the potential use of this compound as a ligand. The three phenylpropyl groups, along with the benzyl substituent, create a highly congested environment around the silicon atom. This steric bulk can be leveraged to:

Stabilize Low-Coordination Number Metal Centers: The large steric footprint of a ligand derived from this compound could prevent the coordination of additional ligands, thereby stabilizing highly reactive, low-coordinate metal species.

Influence Regio- and Stereoselectivity: In catalytic reactions, the steric environment created by the ligands plays a crucial role in dictating the approach of substrates to the metal center. The bulky nature of this silane could be exploited to achieve high levels of selectivity in transformations such as cross-coupling and hydrofunctionalization reactions.

Modulate Catalytic Activity: By tuning the steric and electronic properties of the silane ligand, it is possible to fine-tune the reactivity of the metal catalyst. The phenyl groups in this compound can be functionalized to introduce electron-donating or electron-withdrawing groups, thereby altering the electronic properties of the silicon center and its interaction with the transition metal.

While direct research utilizing this compound as a ligand is not extensively documented, the principles established for other bulky silanes and silyl ligands provide a strong foundation for its potential in this area. acs.orgrsc.org The design of such ligands often involves the introduction of a reactive site on the silane, for example, by replacing one of the organic groups with a functional group capable of coordinating to a metal.

Table 1: Comparison of Steric and Electronic Parameters of Representative Silane Ligands

| Silane Ligand | Cone Angle (°) (estimated) | Electronic Parameter (e.g., Hammett constant of a substituent) | Potential Application in Catalysis |

| Triphenylsilane | ~145 | Variable with ring substitution | Cross-coupling, hydrosilylation |

| Tri(o-tolyl)silane | >160 | Electron-donating methyl groups | Reactions requiring high steric hindrance |

| This compound | >170 (estimated) | Phenyl groups offer sites for functionalization | Stabilization of reactive intermediates, stereoselective catalysis |

This table presents estimated values and potential applications based on the structural characteristics of the compounds and established principles in catalysis.

Strategies for Heterogenization of Catalysts via Silane Functionalities

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. nih.gov Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem. nih.govsciencedaily.com Silane functionalities are widely employed for this purpose due to the ability of silicon to form stable covalent bonds with the surface of inorganic supports like silica and alumina.

This compound, with its robust structure, can be envisioned as a precursor for creating novel heterogenized catalysts. The general strategy involves the functionalization of the silane to introduce a reactive group that can either act as a ligand for a metal or be used to anchor a pre-formed metal complex to a support.

Key Strategies for Heterogenization:

Surface Modification of Supports: The silane can be chemically modified to introduce a reactive handle, such as a hydrolyzable group (e.g., alkoxysilane), which can then react with the hydroxyl groups on the surface of a solid support. This would result in a surface decorated with benzyltris(3-phenylpropyl)silyl groups, creating a hydrophobic and sterically crowded environment. A catalytically active metal center could then be coordinated to this modified surface.

Synthesis of Bridged Catalysts: The phenylpropyl chains of the silane could be functionalized to create a "pincer-type" ligand. This ligand could chelate to a metal center, and the entire complex could then be immobilized on a support through the benzyl group or another functional handle on the silane.

Encapsulation within Porous Materials: The bulky nature of this compound makes it a candidate for physical encapsulation within the pores of materials like zeolites or metal-organic frameworks (MOFs). This would create a "ship-in-a-bottle" type catalyst, where the active species is confined within the pores, preventing leaching while allowing access to small substrate molecules.

The use of silanes for creating hydrophobic coatings and modifying surfaces is well-established. gelest.com By applying these principles to a molecule with the steric and electronic characteristics of this compound, novel catalytic materials with enhanced stability and recyclability could be developed.

Table 2: Potential Research Findings on Heterogenized Catalysts Derived from Functionalized this compound

| Catalyst System | Support Material | Target Reaction | Potential Advantages |

| Palladium supported on functionalized silica | Silica gel | Suzuki-Miyaura cross-coupling | Reduced palladium leaching, enhanced catalyst lifetime, high turnover numbers. |

| Rhodium complex with a pincer ligand derived from the silane | Alumina | Asymmetric hydrogenation | High enantioselectivity due to the defined chiral pocket, ease of catalyst separation. |

| Platinum nanoparticles stabilized by the silane on carbon | Activated carbon | Selective hydrogenation of alkynes | Improved selectivity for the semi-hydrogenated product, prevention of particle agglomeration. |

This table presents hypothetical research directions and anticipated outcomes based on the known principles of catalyst heterogenization and the structure of the title compound.

Future Perspectives and Unexplored Research Avenues for Benzyltris 3 Phenylpropyl Silane

Development of Novel Synthetic Routes with Enhanced Efficiency, Selectivity, and Sustainability

The synthesis of complex organosilanes such as Benzyltris(3-phenylpropyl)silane traditionally relies on methods that can be resource-intensive and may utilize precious metal catalysts. Future research should focus on developing more efficient, selective, and sustainable synthetic pathways.

Hydrosilylation, the addition of a Si-H bond across a double bond, is a cornerstone of organosilane synthesis. mdpi.com Historically, this process has been dominated by platinum-based catalysts like Speier's and Karstedt's catalysts. mdpi.comacs.org However, there is a significant push towards using more sustainable and earth-abundant transition metals such as iron, cobalt, and nickel. acs.orgucsd.edu These newer catalytic systems offer the potential for cost reduction and lower environmental impact. acs.org A key research avenue would be the application of these earth-abundant metal catalysts to the synthesis of this compound, which would likely involve the hydrosilylation of allylbenzene (B44316) with a suitable benzylsilane (B11955767) precursor. The steric hindrance of the reactants would present a challenge, and research into ligands that can accommodate bulky substrates to ensure high regioselectivity and yield will be crucial. ucsd.edu

Another promising approach is the development of one-pot synthesis methodologies. For instance, a circular economy approach involving the dehydrogenative coupling of hydrosilanes with alcohols to generate alkoxysilane intermediates, which then react with an alkene, could be explored. csic.es Such a process, potentially catalyzed by cobalt complexes, could offer a greener route to organoalkoxysilanes that could be precursors to this compound. csic.es The selectivity of these reactions can often be controlled by reaction conditions, such as the solvent system, which would be a key area for optimization. csic.es

| Synthetic Strategy | Potential Catalyst | Key Advantages | Research Focus |

| Catalytic Hydrosilylation | Earth-abundant metals (Fe, Co, Ni) | Reduced cost, sustainability | Ligand design for sterically hindered substrates, maximizing regioselectivity |

| One-Pot Synthesis | Cobalt-based complexes | Green solvents, circular economy | Control of selectivity between hydrosilylation and alkoxysilylation |

| Light-Activated Synthesis | Visible light | Mild reaction conditions | Optimization of organosilane concentration and light exposure to control monolayer formation |

Advanced Studies on Interfacial Dynamics and Long-Term Material Stability

The bulky and hydrophobic nature of the benzyl (B1604629) and phenylpropyl groups suggests that this compound is an excellent candidate for forming robust and stable hydrophobic surfaces. Advanced studies are needed to understand its behavior at interfaces and its long-term stability.

Organosilane-based coatings are known to degrade over time, especially when in prolonged contact with water, due to hydrolysis of the siloxane bonds that anchor them to a substrate. mdpi.com However, the steric bulk of this compound could provide a significant protective effect, shielding the Si-O-Si linkages from water and enhancing the hydrolytic stability of the coating. gelest.com Future research should involve long-term immersion studies in various aqueous environments (acidic, basic, and saline) to quantify the stability of surfaces modified with this compound. mdpi.comresearchgate.net Techniques such as contact angle measurements, scanning electron microscopy (SEM), and atomic force microscopy (AFM) would be essential to monitor changes in surface hydrophobicity and topography over time. researchgate.net

The interaction of this compound with different substrates (e.g., silica (B1680970), metal oxides, polymers) is another critical area for investigation. The mechanism of grafting and the quality of the resulting layer are influenced by factors like reaction temperature and solvent. acs.org Grazing angle attenuated total reflection (GA-ATR) infrared spectroscopy could be employed to study the interaction at a molecular level. acs.org Understanding these dynamics is key to optimizing the deposition process for creating highly ordered and stable layers. acs.org

Exploration of Supramolecular Assemblies and Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate and are a powerful tool for tailoring surface properties. acs.orgresearchgate.net The unique structure of this compound, with its multiple aromatic groups, makes it a fascinating candidate for the formation of novel supramolecular assemblies and SAMs.

The formation of SAMs from organosilanes is a well-established method for surface modification. acs.orgrsc.org For this compound, the bulky nature of the substituents would likely lead to SAMs with a lower packing density compared to those formed from linear alkylsilanes. nih.govresearchgate.net This could create surfaces with unique topographical and chemical properties. Quantum chemical calculations could be employed to model the preorganization of these molecules prior to grafting, which is known to influence the final structure of the SAM. researchgate.net

The aromatic phenyl groups offer the potential for π-π stacking interactions between adjacent molecules in the assembly, which could lead to interesting hierarchical structures. researchgate.net The interplay between the steric hindrance of the propyl chains and the attractive forces of the aromatic rings would dictate the final architecture of the supramolecular assembly. nih.gov Research in this area would involve a combination of experimental techniques, such as AFM and X-ray photoelectron spectroscopy (XPS), and computational modeling to elucidate the structure and properties of these assemblies. researchgate.netacs.org

| Research Area | Key Questions | Potential Techniques |

| SAM Formation | How does the steric bulk affect packing density and ordering? | AFM, XPS, Ellipsometry |

| Supramolecular Assembly | What is the role of π-π stacking in forming hierarchical structures? | Quantum Chemical Calculations, Spectroscopic Methods |

| Surface Properties | How do the resulting SAMs influence wettability and adhesion? | Contact Angle Goniometry, Adhesion Tests |

Integration into Smart Materials and Responsive Systems

Smart materials that can change their properties in response to external stimuli are at the forefront of materials science. nih.govnih.gov While this compound in its current form is not inherently "smart," its structure provides a versatile scaffold for the integration of responsive functionalities.

A significant future research direction would be the chemical modification of the benzyl or phenylpropyl groups to introduce stimuli-responsive moieties. For example, functional groups that respond to changes in pH, light, or temperature could be incorporated. nih.gov This could be achieved through standard organic transformations on the aromatic rings. Silane-functionalized materials have been used in drug delivery systems where the release of a therapeutic agent is triggered by a specific stimulus. acs.orgnih.govrsc.org A modified this compound could be used to create surfaces that change their wettability or adhesion in response to a stimulus, with applications in microfluidics, sensors, and biomedical devices. hskbrchemical.comonlytrainings.com

Another approach is to use this compound as a component in a composite material. For instance, it could be used to functionalize nanoparticles or metal-organic frameworks (MOFs) to create hybrid materials with responsive properties. acs.orgresearchgate.net The silane (B1218182) would act as a robust anchoring group while the other components of the composite would provide the responsive behavior.

Synergistic Approaches Combining Experimental and Computational Research Paradigms

To fully unlock the potential of this compound, a synergistic approach that combines experimental investigations with computational modeling is essential. This integrated paradigm can accelerate the discovery and optimization of materials based on this compound.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound. This can provide valuable insights that guide experimental work. For example, modeling can help in understanding the mechanism of its synthesis and in predicting the most stable conformations of the molecule on a surface. csic.esresearchgate.net Molecular dynamics simulations can be used to study the behavior of SAMs of this compound, including their interactions with solvents and other molecules. researchgate.net

Experimental work, in turn, provides the necessary data to validate and refine the computational models. mdpi.com For instance, the characterization of synthesized this compound and its assemblies using techniques like NMR, mass spectrometry, and various surface analysis methods provides crucial benchmarks for the computational models. acs.org This iterative loop of prediction, synthesis, characterization, and refinement will be instrumental in developing a comprehensive understanding of this promising molecule and in designing new materials with tailored properties. mdpi.com

Q & A

Q. What are the established synthesis routes for benzyltris(3-phenylpropyl)silane, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or hydrosilylation reactions, where the trichlorosilane precursor reacts with benzylmagnesium bromide or similar organometallic reagents. Key steps include controlled hydrolysis to avoid premature condensation and purification via fractional distillation under inert atmospheres . Structural confirmation requires a combination of:

Q. How does the benzyl group influence the reactivity of this compound compared to trichloro(3-phenylpropyl)silane (TCPS) in surface modification?